molecular formula C8H8ClIN2O B8433348 2-chloro-5-iodo-N,N-dimethylnicotinamide

2-chloro-5-iodo-N,N-dimethylnicotinamide

Cat. No. B8433348
M. Wt: 310.52 g/mol
InChI Key: GGNRYOXDIMGFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05688795

Procedure details

A solution of 2-hydroxynicotinic acid (7.17 g, 51.5 mmol) in 100 mL of DMF was treated with N-iodosuccinimide (12.76 g, 56.7 mmol) for approximately 64 hours. The mixture was concentrated under reduced pressure and the residue was suspended in approximately 70 mL of dichloroethane. Thionyl chloride (15 mL, 20.8 mmol) was slowly added to the suspension and the mixture was heated at reflux for 2 hours. The mixture was distilled until approximately 70 mL of distillate was collected. The residue was allowed to cool to room temperature and then dissolved in 70 mL of methylene chloride. The solution was cooled under nitrogen to 0° C. and treated with triethylamine (23 mL, 156 mmol). Dimethylamine hydrochloride (4.6 g, 56 mmol) was added and the mixture was stirred at approximately 0° C. for 0.5 hours. The mixture was filtered and the filtrate was partitioned between aqueous sodium bicarbonate and methylene chloride. The methylene chloride layer was separated, washed with brine, dried (Na2SO4) and concentrated. The residue was purified on silica gel by column chromatography eluting with hexanes/ethyl acetate (5:1) to give 2-chloro-5-iodo-N,N-dimethyl-nicotinamide (5.17 g, 16.7 mmol).
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Quantity
4.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[I:11]N1C(=O)CCC1=O.S(Cl)(Cl)=O.[CH2:23]([N:25]([CH2:28]C)CC)C.[ClH:30].CNC>CN(C=O)C>[Cl:30][C:2]1[N:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([N:25]([CH3:28])[CH3:23])=[O:5] |f:4.5|

Inputs

Step One
Name
Quantity
7.17 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=N1
Name
Quantity
12.76 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
4.6 g
Type
reactant
Smiles
Cl.CNC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at approximately 0° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled until approximately 70 mL of distillate
CUSTOM
Type
CUSTOM
Details
was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 70 mL of methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled under nitrogen to 0° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between aqueous sodium bicarbonate and methylene chloride
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel by column chromatography
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (5:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=C(C(=O)N(C)C)C=C(C=N1)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.7 mmol
AMOUNT: MASS 5.17 g
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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